H-Ala-Tyr-OH
Description
Significance of Dipeptides as Fundamental Biomolecules in Advanced Studies
Dipeptides, the simplest form of peptides consisting of two amino acids joined by a peptide bond, are pivotal in biochemistry for several reasons. They serve as essential building blocks for larger proteins, playing a crucial role in understanding protein structure and function. numberanalytics.com Beyond their structural contributions, dipeptides exhibit distinct biological activities and are involved in a wide array of physiological processes. ontosight.ainumberanalytics.combachem.com These include roles in neurotransmission, antioxidant defense, and cellular signaling pathways. ontosight.ainumberanalytics.com Dipeptides can function as substrates or inhibitors for various enzymes, influencing metabolic pathways and regulatory cascades within biological systems. ontosight.ai Their small size often allows them to resist gastrointestinal digestion and be absorbed intact, promoting potential biological effects in the organism. csic.es Furthermore, cyclic dipeptides are hypothesized to have played a significant role in the early evolution of life by developing survival strategies and reactive mechanisms for peptide synthesis. cnr.it
The Unique Position of Ala-Tyr in Peptide Science Research
Ala-Tyr holds a unique position in peptide science primarily due to the distinct chemical properties imparted by its constituent amino acids, especially tyrosine. The tyrosine residue, with its aromatic side chain containing a phenol (B47542) group, enables Ala-Tyr to participate in various biochemical reactions and interactions, such as hydrogen bonding and π-π stacking. ontosight.ai This aromaticity is a key factor in its observed bioactivities. Research indicates that Ala-Tyr exhibits hypertensive and potent antioxidant effects. researchgate.net The antioxidant properties are largely attributed to the phenolic hydroxyl group of tyrosine, which can scavenge free radicals. researchgate.netvulcanchem.com Interestingly, the reverse dipeptide, Tyr-Ala, has been shown to significantly enhance the lifespan and healthspan of Caenorhabditis elegans by scavenging free radicals and up-regulating stress resistance-related proteins like Superoxide (B77818) Dismutase-3 (SOD-3) and Heat Shock Protein-16.2 (HSP-16.2). nih.gov This highlights the sequence-dependent nature of dipeptide bioactivity and the importance of specific amino acid arrangements.
| Property | Value | Source |
|---|---|---|
| Composition | L-Alanine and L-Tyrosine | nih.gov |
| Molecular Formula | C12H16N2O4 | nih.govsigmaaldrich.com |
| Molecular Weight | 252.27 g/mol | nih.govsigmaaldrich.com |
| PubChem CID | 92946 | nih.govciteab.com |
| Physical Description | Solid (powder) | nih.govsigmaaldrich.com |
| XLogP3 | -3.5 | nih.gov |
| Isoelectric Point (pI) for β-Ala-Tyr | ~5.85 | vulcanchem.com |
Overview of Key Research Domains for Ala-Tyr
Research on Ala-Tyr spans several significant domains, driven by its inherent biochemical properties and potential biological activities.
Therapeutic Potential : A major area of investigation for Ala-Tyr is its potential therapeutic applications. It has been explored for its role in managing hypertension, primarily through its ability to inhibit angiotensin-converting enzyme (ACE). ontosight.airesearchgate.net The tyrosine residue is believed to contribute to this ACE inhibitory activity, potentially through hydrophobic interactions with the enzyme's active site. researchgate.net Additionally, its antioxidant properties make it a candidate for protecting against oxidative stress-related diseases. ontosight.airesearchgate.net
Enzymatic Interactions : Ala-Tyr can act as a substrate or inhibitor for various enzymes, influencing cellular signaling and metabolic pathways. ontosight.ai Its specific interactions with enzymes are a subject of detailed study to understand its biological functions at a molecular level.
Fundamental Biochemical and Biophysical Studies : Ala-Tyr serves as a valuable model compound for fundamental studies in peptide chemistry. Researchers utilize it to investigate the kinetics of peptide bond formation and hydrolysis, as well as to understand various chemical reactions such as oxidation, reduction, and substitution. Quantum chemical methods, like PM3, are employed to analyze its structural features, electronic parameters, and energy landscapes, providing insights into its stability and reactivity. researchgate.net
Aging and Stress Resistance Research : While specifically Tyr-Ala (the reverse sequence) has shown promise in anti-aging research by enhancing stress resistance and extending lifespan in model organisms like C. elegans, this highlights the broader interest in tyrosine-containing dipeptides for their protective effects against cellular damage and aging processes. nih.gov
Origins of Life Studies : Dipeptides, including those containing alanine (B10760859), are investigated for their role in the early stages of chemical evolution. Studies examine their binding to fatty acid membranes, which is relevant to understanding how biological polymers could have co-localized within the first protocells. nih.gov
| Research Domain | Key Focus Areas | Associated Properties/Findings |
|---|---|---|
| Therapeutic Applications | Hypertension management, oxidative stress protection | ACE inhibition, antioxidant activity (radical scavenging) ontosight.airesearchgate.netresearchgate.net |
| Enzymatic Interactions | Enzyme substrate/inhibitor roles | Influence on metabolic and signaling pathways ontosight.ai |
| Fundamental Biochemical/Biophysical Studies | Peptide bond chemistry, chemical reactions, structural analysis | Kinetics of formation/hydrolysis, oxidation/reduction/substitution, quantum chemical calculations researchgate.net |
| Aging and Stress Resistance | Lifespan and healthspan extension (Tyr-Ala) | Free radical scavenging, up-regulation of stress resistance proteins (SOD-3, HSP-16.2) nih.gov |
| Origins of Life | Role in early chemical evolution, protocell formation | Binding to fatty acid membranes nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZVPLKYDKJKQU-XVKPBYJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184677 | |
| Record name | Alanyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3061-88-9 | |
| Record name | L-Alanyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-alanyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alanyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Chemical Modifications of Ala Tyr
Enzymatic Synthesis Strategies for Ala-Tyr
Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods for peptide bond formation. Biocatalysis operates under mild conditions, minimizing the need for protecting groups and reducing the risk of racemization, thereby ensuring high stereochemical purity.
The formation of the peptide bond between Alanine (B10760859) and Tyrosine can be efficiently catalyzed by specific enzymes. L-amino acid ligases are particularly effective for this purpose. nih.gov These enzymes facilitate the direct condensation of the carboxyl group of Alanine with the amino group of Tyrosine. This reaction is typically dependent on adenosine-5'-triphosphate (B57859) (ATP), which activates the carboxyl group of the first amino acid, making it susceptible to nucleophilic attack by the amino group of the second amino acid. nih.govyoutube.com
Maximizing the yield and purity of enzymatically synthesized Ala-Tyr requires careful optimization of several reaction parameters. Key factors include enzyme concentration, substrate molar ratios, pH, temperature, and the efficiency of the ATP regeneration system.
In a system utilizing an L-amino acid ligase from B. subtilis and a polyphosphate kinase from Sulfurovum lithotrophicum, extensive optimization led to significant improvements in Ala-Tyr production. nih.gov The optimal conditions involved precise control over the concentrations of the ligase and kinase, as well as the substrates Alanine, Tyrosine, and the phosphate (B84403) donor. Under these optimized conditions, a concentration of 40.1 mM Ala-Tyr was produced within 3 hours. nih.gov This resulted in a molar yield of 0.89 mol/mol based on the initial substrates and a productivity rate of 13.4 mM/h, which are among the highest reported yields and productivities for Ala-Tyr synthesis using an L-amino acid ligase. nih.gov
Table 1: Optimized Bioreaction for Ala-Tyr Synthesis| Parameter | Optimized Value/Condition | Outcome | Reference |
|---|---|---|---|
| Primary Enzyme | L-amino acid ligase (from B. subtilis) | Catalyzes peptide bond formation | nih.gov |
| Coupled Enzyme | Polyphosphate kinase (from S. lithotrophicum) | ||
| Phosphate Donor | Hexametaphosphate (PolyP(6)) | Efficient ATP regeneration | nih.gov |
| Reaction Time | 3 hours | High production efficiency | nih.gov |
| Final Product Concentration | 40.1 mM | ||
| Molar Yield | 0.89 mol/mol | ||
| Productivity | 13.4 mM/h | Highest reported for this enzyme type | nih.gov |
Solid-Phase Peptide Synthesis (SPPS) of Ala-Tyr and Analogs
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, revolutionized the chemical synthesis of peptides. csic.es It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.comnih.gov This method allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing of the resin. iris-biotech.delsu.edu
The synthesis of Ala-Tyr via SPPS is typically carried out from the C-terminus to the N-terminus. peptide.com This involves first anchoring the C-terminal amino acid, Tyrosine, to the resin. The process relies on two primary orthogonal protection strategies: Fmoc/tBu and Boc/Bzl. iris-biotech.depeptide.com
Fmoc/tBu Strategy: This is the most common approach today. lifetein.com The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the Tyrosine side-chain hydroxyl group is protected by an acid-labile group like tert-butyl (tBu). csic.es Each cycle involves removing the Fmoc group with a base, typically a solution of piperidine (B6355638) in DMF, followed by coupling the next amino acid (Fmoc-Ala-OH). peptide.com The final cleavage of the completed dipeptide from the resin and removal of the tBu side-chain protecting group is accomplished with a strong acid, such as trifluoroacetic acid (TFA). peptide.com This strategy is considered milder due to the avoidance of repetitive, harsh acid treatments during the cycles. nih.govslideshare.net
Boc/Bzl Strategy: This older strategy uses the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and typically a benzyl (B1604629) (Bzl) group for the Tyrosine side chain. peptide.compeptide.com The Boc group is removed at each step with a moderately strong acid like TFA. peptide.com The final cleavage from the resin and removal of the Bzl group requires a very strong acid, such as hydrofluoric acid (HF). iris-biotech.depeptide.com While effective, the harsh conditions and the use of highly toxic HF have made this method less popular for routine synthesis. iris-biotech.deslideshare.net
Table 2: Comparison of Fmoc and Boc SPPS Strategies| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Nα-Deprotection Reagent | Base (e.g., 20% Piperidine in DMF) | Acid (e.g., Trifluoroacetic acid - TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu for Tyr) | Strong acid-labile (e.g., Bzl for Tyr) |
| Final Cleavage Reagent | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |
| Key Advantage | Milder overall conditions, orthogonality. nih.govslideshare.net | Can be advantageous for hydrophobic sequences prone to aggregation. peptide.com |
| Key Disadvantage | Piperidine can cause side reactions like aspartimide formation in susceptible sequences. peptide.com | Requires use of highly toxic and corrosive HF; harsh acidic conditions. iris-biotech.de |
While the synthesis of a simple dipeptide like Ala-Tyr is generally straightforward, several challenges must be managed to ensure high yield and purity. Incomplete coupling or deprotection steps can lead to deletion sequences. iris-biotech.de To prevent this, coupling reactions are monitored (e.g., using the Kaiser test for primary amines) and driven to completion with coupling reagents like HBTU or HATU. csic.espeptide.com
For Tyrosine, effective side-chain protection is critical to prevent unwanted reactions at the hydroxyl group. peptide.com The choice of protecting group must be orthogonal to the Nα-protecting group, meaning it is stable during the Nα-deprotection steps but can be removed during the final cleavage. slideshare.net Stereochemical purity is maintained by using high-quality amino acid derivatives and by carefully selecting coupling reagents and conditions that minimize racemization, particularly at the activated carboxyl group during the coupling step. nih.gov
Synthesis of Cyclic Ala-Tyr and Other Structurally Modified Derivatives
Modification of the basic Ala-Tyr structure can impart novel properties and conformational constraints. This includes cyclization and side-chain alterations.
Cyclic Ala-Tyr: The synthesis of cyclic dipeptides, also known as diketopiperazines, can be achieved through various methods. For Ala-Tyr, this would typically involve the cyclization of the linear dipeptide. One common approach involves synthesizing the linear peptide and then inducing intramolecular amide bond formation between the N-terminal amine and the C-terminal carboxyl group under specific conditions that favor cyclization over polymerization.
Structurally Modified Derivatives: The Tyrosine residue is a prime target for modification due to its reactive phenolic side chain.
Ring-Closing Metathesis (RCM): A powerful technique for creating cyclic analogs involves introducing allyl groups onto the side chains of amino acids. For instance, a peptide containing an allyl-protected Tyrosine (Tyr(All)) can undergo RCM on the solid support to form a cyclic structure. nih.gov This method has been used to cyclize opioid peptide analogs containing Tyr(All), demonstrating a viable strategy for constraining the peptide backbone while preserving the aromatic functionality. nih.gov
Side-Chain Functionalization: The Tyrosine side chain can be modified to introduce various functionalities. The allyloxycarbonyl (Alloc) protecting group, which is orthogonal to both Fmoc and Boc strategies, can be used to protect a functional group introduced onto the Tyrosine ring. thaiscience.info This group is stable under acidic and basic conditions but can be selectively removed with palladium(0), allowing for the introduction of reactive groups like isothiocyanates or bromoacetamides while the peptide is still on the solid support. thaiscience.info Other modifications include the introduction of ortho-methyl groups to create derivatives like 2',6'-dimethyl-L-tyrosine (Dmt), which can significantly influence the peptide's bioactivity. researchgate.net
Chemical Derivatization of Ala-Tyr for Functionalization and Labeling
The chemical derivatization of the dipeptide Ala-Tyr is a critical process for its functionalization and labeling, enabling its use in a wide array of research applications, from proteomics to drug delivery. nih.gov The primary sites for chemical modification on Ala-Tyr are the N-terminal amino group of alanine, the C-terminal carboxylic acid group, and, most significantly, the phenolic side chain of the tyrosine residue. The tyrosine residue, in particular, offers a versatile platform for a range of biorthogonal labeling strategies due to its unique reactivity. nih.gov
Functionalization aims to add new functionalities to fine-tune or optimize the dipeptide's properties, such as stability or pharmacokinetic characteristics. nih.gov Labeling, on the other hand, involves attaching a reporter molecule, such as a fluorescent dye or a radioactive isotope, to enable detection and tracking.
A predominant focus of derivatization strategies for tyrosine-containing peptides like Ala-Tyr is the modification of the tyrosine phenol (B47542) group. nih.gov Advanced methodologies have been developed to achieve site-selective functionalization, which is crucial for creating well-defined peptide conjugates.
One powerful approach is the palladium-catalyzed C–H functionalization of the tyrosine ring. This method allows for the direct introduction of various chemical groups at specific positions. For instance, using a 2-pyridyl ether unit (OPyr) as a directing group, researchers have achieved ortho-acylation of tyrosine-containing peptides in aqueous media. researchgate.net In this reaction, aldehydes serve as the acylating agents with tert-butylhydroperoxide (TBHP) as the oxidant. researchgate.net This technique can be used to link two peptide units or to prepare asymmetrically diacylated peptides. researchgate.net Similarly, late-stage Pd-catalyzed ortho-olefination of O-silanol-protected tyrosine has been reported. This method uses the silanol (B1196071) unit as both a protecting group for the hydroxyl function and a directing group for the olefination reaction, which requires an oxidant like PhI(OAc)2 and benzoquinone (BQ). nih.gov While effective for dipeptides, the yields can decrease with longer peptide chains. nih.gov
Another significant strategy for labeling involves the use of aryl diazonium-alkyne reagents. These compounds react with tyrosine residues to create a 3-azo benzene (B151609) derivative. nih.gov This derivatization introduces an alkyne handle into the peptide, which can then be used for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach labels like biotin. nih.gov
Radiolabeling, particularly with iodine isotopes (e.g., iodine-125), is a common technique for tracking peptides in biological systems. acs.org The tyrosine residue is susceptible to electrophilic iodination on the phenol ring. However, the reaction often requires oxidizing agents, which can potentially damage other labile amino acids. acs.orgresearchgate.net To mitigate this, methods using solid heterogeneous oxidants or milder reaction conditions are employed to protect the peptide's integrity during the labeling process. acs.org
The N-terminal amino group of the alanine residue also provides a site for derivatization. It can be labeled by reacting with active ester derivatives of fluorophores or enzymes. This method is relatively straightforward and targets the primary amine. mblbio.com
Table 1: Methodologies for Chemical Derivatization of Ala-Tyr
| Derivatization Method | Target Site on Ala-Tyr | Reagents & Catalysts | Purpose |
|---|---|---|---|
| Palladium-Catalyzed Ortho-Acylation | Tyrosine Phenol Ring (Ortho C-H) | Aldehydes, tert-butylhydroperoxide (TBHP), Pd-catalyst, 2-pyridyl ether (directing group) | Functionalization (e.g., peptide linkage, introduction of acyl groups) |
| Palladium-Catalyzed Ortho-Olefination | Tyrosine Phenol Ring (Ortho C-H) | O-silanol-protected Tyr, PhI(OAc)2, Benzoquinone (BQ), Pd-catalyst | Functionalization (introduction of olefin groups) |
| Diazonium-Alkyne Coupling | Tyrosine Phenol Ring | Aryl diazonium-alkyne reagent | Labeling (introduces an alkyne for click chemistry) |
| Radioiodination | Tyrosine Phenol Ring | Iodine-125, Oxidizing agent (e.g., Iodogen) | Labeling (radioactive tracing) |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Ala-Tyr |
| Alanine |
| Tyrosine |
| Palladium |
| tert-butylhydroperoxide (TBHP) |
| Phenyliodine diacetate (PhI(OAc)2) |
| Benzoquinone (BQ) |
| Biotin |
Comprehensive Spectroscopic and Biophysical Characterization of Ala Tyr Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution and in the solid state at an atomic level. By probing the magnetic properties of atomic nuclei, NMR can provide detailed information about chemical environment, connectivity, and spatial proximity of atoms within a molecule.
High-Resolution 1D and 2D NMR for Solution Structure Determination
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable tools for determining the solution-state structure of peptides. 1D ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR offers insights into the carbon skeleton. nih.govspectrabase.com 2D techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), reveal through-bond connectivities between protons, which is crucial for assigning resonances to specific amino acid spin systems. uzh.chnanalysis.comwikipedia.orgoxinst.com
In the ¹H NMR spectrum of Ala-Tyr in D₂O, distinct resonances are observed for the protons of the alanine (B10760859) and tyrosine residues. The chemical shifts are influenced by the electronic environment of each proton. For instance, the aromatic protons of the tyrosine ring appear at higher chemical shifts compared to the aliphatic protons of the alanine side chain. chemicalbook.comhmdb.ca
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) of L-alanyl-L-tyrosine in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ala-Cα | - | 51.5 |
| Ala-Cβ | - | 18.9 |
| Ala-Hα | 3.85 | - |
| Ala-Hβ | 1.45 | - |
| Tyr-Cα | - | 56.8 |
| Tyr-Cβ | - | 38.7 |
| Tyr-Cγ | - | 129.5 |
| Tyr-Cδ | - | 132.4 |
| Tyr-Cε | - | 117.5 |
| Tyr-Cζ | - | 157.8 |
| Tyr-Hα | 4.45 | - |
| Tyr-Hβ | 3.05, 3.15 | - |
| Tyr-Hδ | 7.10 | - |
| Tyr-Hε | 6.80 | - |
Data sourced from publicly available spectral databases for L-alanyl-L-tyrosine.
2D NMR experiments like COSY and TOCSY are used to connect these resonances. A COSY spectrum of Ala-Tyr would show correlations between the Hα and Hβ protons of both alanine and tyrosine, confirming their direct scalar coupling. nanalysis.com A TOCSY experiment would reveal the entire spin system of each residue, for example, showing correlations from the Hα of alanine to its Hβ protons. nanalysis.comcolumbia.edu These through-bond correlations are fundamental for the unambiguous assignment of all proton resonances, which is the first step in a detailed structural analysis.
Solid-State NMR for Conformational Analysis in Heterogeneous Environments
Solid-state NMR (ssNMR) provides valuable insights into the conformation of peptides in environments where they are not freely tumbling, such as in microcrystalline powders, aggregates, or when bound to larger structures. nih.gov Cross-polarization magic-angle spinning (CP-MAS) is a common technique used to obtain high-resolution ¹³C spectra of solid samples. illinois.edu
The ¹³C chemical shifts in the solid state are highly sensitive to the local conformation of the peptide backbone and side chains. nih.gov Studies on dipeptides containing tyrosine have shown that the chemical shift of the Cγ carbon of the tyrosine ring is particularly informative about the local electronic environment and intermolecular interactions. illinois.edu
Table 2: Solid-State ¹³Cγ Chemical Shift of the Tyrosine Residue in Ala-Tyr
| Dipeptide | Position of Tyrosine | ¹³Cγ Chemical Shift (ppm) |
|---|---|---|
| Ala-Tyr | C-terminal | 129.5 |
Data adapted from a study on solid-state 13C NMR of dipeptides containing phenylalanine and tyrosine. illinois.edu
The observed chemical shift for the tyrosine Cγ in solid Ala-Tyr can be compared to a range of values from other tyrosine-containing dipeptides to infer details about its conformation and packing in the solid state. illinois.edu Variations in these chemical shifts can indicate differences in torsion angles (φ, ψ) of the peptide backbone and the side-chain dihedral angle (χ₁).
Probing Metal-Dipeptide Coordination and Induced Conformational Changes (e.g., Pd(II)-Ala-Tyr Complexes)
The coordination of metal ions to peptides can induce significant conformational changes, which can be monitored by NMR spectroscopy. Palladium(II) is a useful probe for these interactions due to its preference for nitrogen and sulfur donors and its ability to induce deprotonation of amide nitrogens at low pH. researchgate.net
Upon coordination of Pd(II) to a dipeptide like Ala-Tyr, changes in the ¹H and ¹³C chemical shifts of the amino acid residues are expected. The coordination typically occurs through the N-terminal amino group and the amide nitrogen, forming a stable chelate ring. This coordination alters the electronic environment of the nearby nuclei, leading to shifts in their NMR resonances.
Table 3: Representative ¹H Chemical Shift Changes (Δδ) upon Pd(II) Coordination to a Gly-Tyr Dipeptide
| Proton | Chemical Shift of Free Gly-Tyr (ppm) | Chemical Shift of Gly-Tyr-Pd(II) (ppm) | Δδ (ppm) |
|---|---|---|---|
| Gly-Hα | 3.60 | 3.95 | +0.35 |
| Tyr-Hα | 4.50 | 4.75 | +0.25 |
Data are illustrative based on studies of similar dipeptide-Pd(II) complexes and serve to demonstrate the expected trend. bibliotekanauki.pl
These chemical shift perturbations provide direct evidence of metal binding and can be used to determine the coordination geometry. Furthermore, analysis of nuclear Overhauser effects (NOEs) in the complex can reveal changes in the spatial proximity of protons, providing a detailed picture of the conformational rearrangement of the dipeptide upon metal binding.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org In the context of peptides, CD is particularly sensitive to the conformation of the peptide backbone and the environment of aromatic side chains.
Assessment of Conformational Preferences and Secondary Structure Elements
The far-UV CD spectrum (190-250 nm) of a peptide is dominated by the absorption of the peptide bonds and is characteristic of the secondary structure. creative-proteomics.com For example, an α-helix typically shows negative bands around 222 nm and 208 nm and a positive band around 192 nm. A β-sheet structure exhibits a negative band around 218 nm and a positive band near 195 nm, while a random coil conformation shows a strong negative band around 200 nm. researchgate.netnih.gov
For a short dipeptide like Ala-Tyr, a well-defined secondary structure like an α-helix or β-sheet is less likely. However, it can adopt specific turn-like conformations or exist as a flexible, random coil. Studies on larger peptides containing the Ala-Tyr sequence have suggested that it can be part of a β-bend structure. ias.ac.in The far-UV CD spectrum of Ala-Tyr would, therefore, provide insights into its predominant solution conformation. A spectrum resembling that of a random coil would suggest high flexibility, while deviations from this, such as the emergence of a negative band around 220 nm, could indicate a propensity for more ordered structures like β-turns. cambridge.org
Monitoring Ligand-Induced Conformational Transitions (e.g., Ca²⁺ binding)
CD spectroscopy is an excellent tool for monitoring conformational changes in peptides upon binding to ligands, such as metal ions. cambridge.org Calcium (Ca²⁺) is a biologically important ion that is known to interact with peptides and proteins, often inducing structural changes. columbia.edumdpi.com
The interaction of Ca²⁺ with Ala-Tyr can be monitored by observing changes in the CD spectrum upon titration with Ca²⁺. A change in the far-UV CD spectrum would indicate a change in the backbone conformation, while a change in the near-UV spectrum would reflect an alteration in the environment of the tyrosine side chain. nih.gov
Studies on gastrin-related peptides containing the Ala-Tyr sequence have shown that these peptides strongly interact with calcium ions. The addition of Ca²⁺ leads to significant changes in the CD spectrum, indicative of a conformational transition. These studies suggest the formation of a 1:1 peptide-Ca²⁺ complex. ias.ac.in
Table 4: Illustrative Change in Molar Ellipticity of a Gastrin Fragment Containing Ala-Tyr upon Addition of Ca²⁺
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) in absence of Ca²⁺ | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) in presence of Ca²⁺ | Δ[θ] |
|---|---|---|---|
| 222 | -5000 | -8000 | -3000 |
Data are representative based on a study of gastrin fragments and illustrate the expected changes upon Ca²⁺ binding. ias.ac.in
The change in molar ellipticity at a specific wavelength can be used to determine the binding affinity and stoichiometry of the Ca²⁺-dipeptide interaction. An increase in the negative ellipticity at 222 nm, for instance, would suggest an increase in ordered structure upon calcium binding. ias.ac.incambridge.org
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry (MS) serves as a cornerstone for the detailed structural analysis of dipeptides like Ala-Tyr. This technique provides precise information on molecular weight, elemental composition, purity, and the specific arrangement of amino acid residues.
Investigation of Dipeptide Fragmentation Pathways
Tandem mass spectrometry (MS/MS), most commonly employing collision-induced dissociation (CID), is used to investigate the fragmentation pathways of Ala-Tyr. nih.govkennesaw.edu In a typical CID experiment, the protonated Ala-Tyr precursor ion ([M+H]⁺, m/z ≈ 253.1) is mass-selected and then subjected to collisions with an inert gas (e.g., argon or nitrogen). bu.edu These collisions impart internal energy, leading to the fragmentation of the peptide along its backbone. nih.govosu.edu
The primary fragmentation channel for dipeptides is the cleavage of the peptide bond, resulting in the formation of b- and y-type ions. nih.gov For Ala-Tyr, this cleavage produces the b₁ ion and the y₁ ion. The b₁ ion corresponds to the N-terminal Alanine residue, while the y₁ ion corresponds to the C-terminal Tyrosine residue. The detection of these specific fragment ions confirms the Ala-Tyr sequence. Other minor fragmentation pathways can also occur, including the loss of small neutral molecules like water (H₂O) or ammonia (NH₃) from the precursor or fragment ions.
| Fragment Ion | Structure/Origin | Predicted m/z | Significance |
|---|---|---|---|
| b₁ | Ala | 72.04 | Confirms Alanine as the N-terminal residue. |
| y₁ | Tyr | 182.08 | Confirms Tyrosine as the C-terminal residue. nih.gov |
| Immonium ion (Ala) | Internal fragment of Ala | 44.05 | Characteristic fragment for Alanine. |
| Immonium ion (Tyr) | Internal fragment of Tyr | 136.08 | Characteristic fragment for Tyrosine. nih.gov |
Other Spectroscopic Methods for Molecular-Level Insights
Beyond mass spectrometry, other advanced spectroscopic techniques provide complementary information on the conformational structure and dynamics of Ala-Tyr at the molecular level.
Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy
Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective technique used to study the electronic structure and conformation of molecules in the gas phase. ucsb.edu The method involves bringing the molecule into the gas phase via laser desorption and then cooling it in a supersonic jet expansion. mpg.de This cooling process simplifies the electronic spectrum by populating only the lowest vibrational and rotational energy levels. ucsb.edu
In the case of Ala-Tyr, the tyrosine residue acts as the chromophore. The REMPI process typically involves the absorption of a first photon to excite an electron to an intermediate electronic state, followed by the absorption of a second photon to ionize the molecule. acs.orgrsc.org Studies have shown that the REMPI spectrum of Ala-Tyr is very similar to that of isolated, jet-cooled tyrosine. researchgate.netacs.org This finding suggests that the N-terminal alanine residue does not significantly interact with the aromatic ring of the tyrosine. This lack of interaction indicates that Ala-Tyr predominantly adopts an extended or "anti" conformation in the gas phase, where the amino acid chain is stretched away from the aromatic ring. acs.org This is in contrast to its isomer, Tyr-Ala, where the C-terminal carboxyl group interacts with the ring, leading to a folded or "gauche" conformation and a distinctly different REMPI spectrum. researchgate.net
| Observation | Interpretation | Supporting Evidence |
|---|---|---|
| The vibronic spectrum is similar to that of isolated Tyrosine. | The Ala residue at the N-terminus does not perturb the electronic structure of the Tyr chromophore. | Direct comparison of REMPI spectra of Ala-Tyr and Tyrosine. researchgate.netacs.org |
| The spectrum differs significantly from that of the isomer Tyr-Ala. | Ala-Tyr adopts a stretched or "anti" conformation, unlike the folded "gauche" conformation of Tyr-Ala. | Interaction of the C-terminus with the aromatic ring in Tyr-Ala causes spectral shifts not seen in Ala-Tyr. acs.org |
Terahertz Spectroscopy for Probing Low-Frequency Vibrational Modes
For a dipeptide like Ala-Tyr in the solid state, the THz spectrum would reveal a series of absorption peaks corresponding to these low-frequency modes. The spectral characteristics are a unique fingerprint of the dipeptide's specific crystalline arrangement and intermolecular hydrogen bond network. mdpi.comuniroma1.it While the THz spectrum is dominated by intermolecular vibrations (lattice modes), it is also influenced by large-amplitude intramolecular motions, such as the torsional modes of the amino acid side chains and the peptide backbone. rsc.org Therefore, THz spectroscopy provides critical insights into the conformational flexibility and the non-covalent forces that dictate the three-dimensional structure of Ala-Tyr in its condensed phase. proquest.comresearchgate.net
| Frequency Range | Vibrational Modes Probed | Structural Information Obtained |
|---|---|---|
| 0.1 - 3 THz | Intermolecular vibrations (e.g., hydrogen bond stretching and bending), lattice phonon modes. | Crystal packing, polymorphism, and long-range order. uniroma1.it |
| 1 - 10 THz | Large-amplitude intramolecular motions (e.g., side-chain and backbone torsional modes). | Molecular conformation and flexibility. rsc.org |
| Overall Spectrum | Collective vibrational network. | Fingerprint of the specific amino acid composition, sequence, and hierarchical structure. mdpi.comrsc.org |
Computational and Theoretical Investigations of Ala Tyr Molecular Structure and Reactivity
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intricacies of Ala-Tyr's electronic structure and reactivity. By solving the Schrödinger equation for the molecule, researchers can obtain detailed information about its orbitals, charge distribution, and potential energy surface.
Electronic Structure Analysis (HOMO/LUMO Energies, Energy Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is an indicator of the molecule's kinetic stability and its resistance to electronic excitation.
A study utilizing the semi-empirical PM3 method calculated the HOMO and LUMO energies for both folded and extended conformations of Ala-Tyr. For the folded structure, the HOMO energy was found to be -4.03 eV and the LUMO energy was 1.25 eV, resulting in an energy gap of 5.28 eV. The extended conformation exhibited a HOMO energy of -4.11 eV and a LUMO energy of 1.22 eV, with a slightly larger energy gap of 5.33 eV jomardpublishing.com. The large energy gaps for both conformations suggest a high degree of stability for the Ala-Tyr dipeptide jomardpublishing.com.
It is important to note that different computational methods and basis sets can yield varying results. For instance, Density Functional Theory (DFT) calculations on the parent amino acid, Tyrosine, using the B3LYP functional and a 6-311G(d) basis set, resulted in a HOMO energy of -0.21451 eV and a LUMO energy of -0.01695 eV, leading to a much smaller energy gap of 0.19756 eV researchgate.net. This highlights the sensitivity of these electronic parameters to the chosen theoretical level.
| Molecule | Conformation | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|---|
| Ala-Tyr | Folded | PM3 | -4.03 | 1.25 | 5.28 | jomardpublishing.com |
| Ala-Tyr | Extended | PM3 | -4.11 | 1.22 | 5.33 | jomardpublishing.com |
| Tyrosine | N/A | DFT/B3LYP/6-311G(d) | -0.21451 | -0.01695 | 0.19756 | researchgate.net |
Electrostatic Potential and Partial Atomic Charge Mapping
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP maps regions of positive and negative electrostatic potential onto the electron density surface of the molecule.
In the context of Ala-Tyr, the MEP would reveal the electron-rich regions, such as the oxygen atoms of the carboxyl and hydroxyl groups, and the nitrogen atom of the amine group, which would be susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
Tautomerism and Non-Linear Optical Properties
Non-linear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics and photonics. These properties arise from the interaction of a molecule with a strong electromagnetic field, leading to a non-linear response of the molecular polarization. Theoretical calculations can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Studies on aromatic amino acids, including tyrosine, have shown that they possess measurable third-order optical nonlinearities researchgate.net. While specific second-order NLO data for Ala-Tyr is scarce, research on other amino acid derivatives suggests that the presence of donor and acceptor groups can enhance these properties researchgate.netmdpi.comnih.gov.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of Ala-Tyr over time. These methods use classical mechanics to model the interactions between atoms, offering a computationally efficient way to study large systems and long timescales.
Global and Local Conformational Landscape Exploration
The conformational landscape of a peptide describes the full range of three-dimensional structures it can adopt. Ala-Tyr, with its rotatable bonds, can exist in numerous conformations. Molecular mechanics calculations can be used to identify stable, low-energy conformations.
A study on Ala-Tyr employed molecular mechanics to explore its conformational space, identifying both folded and extended structures jomardpublishing.com. The global minimum energy conformation was found to be a folded structure. The most stable extended conformation was calculated to be 2.74 kcal/mol higher in energy jomardpublishing.com. These different conformations are characterized by specific values of their dihedral angles (φ, ψ, and χ).
| Conformation | Relative Energy (kcal/mol) | Backbone Shape | Reference |
|---|---|---|---|
| Global Minimum | 0.0 | Folded | jomardpublishing.com |
| Most Stable Extended | 2.74 | Extended | jomardpublishing.com |
Dynamics of Ala-Tyr in Various Solvent Environments
The behavior of a peptide is significantly influenced by its surrounding environment. Molecular dynamics simulations can be used to study the dynamics of Ala-Tyr in different solvents, providing insights into how the solvent affects its conformational preferences and flexibility.
Water: In an aqueous environment, the polar nature of water molecules will lead to the formation of hydrogen bonds with the polar groups of Ala-Tyr, such as the amide, carboxyl, and hydroxyl groups. MD simulations of dipeptides in explicit water have shown that the solvent plays a crucial role in stabilizing certain conformations over others nih.govnih.govsemanticscholar.orgresearchgate.net. The hydration shell around the peptide will influence its dynamics and interactions with other molecules.
Ethanol: Ethanol is a less polar solvent than water. MD simulations of peptides in ethanol or water-ethanol mixtures have demonstrated that the change in solvent polarity can alter the conformational equilibrium nih.gov. The hydrophobic interactions between the nonpolar parts of Ala-Tyr (the alanine (B10760859) methyl group and the tyrosine aromatic ring) and ethanol may become more significant, potentially favoring more compact or folded structures.
DMSO (Dimethyl Sulfoxide): DMSO is a polar aprotic solvent. Studies on the behavior of amino acids and peptides in DMSO have shown that it can disrupt intramolecular hydrogen bonds and form strong interactions with the solute ysu.amresearchgate.net. MD simulations of Ala-Tyr in DMSO would likely reveal a different conformational landscape compared to protic solvents like water and ethanol, potentially favoring more extended conformations due to the disruption of internal hydrogen bonding networks.
The choice of the molecular mechanics force field is critical for the accuracy of MD simulations. Different force fields may yield different results for the conformational dynamics of a peptide in a given solvent researchgate.net.
Elucidation of Intramolecular Interactions (Hydrogen Bonding, π-π Stacking)
Computational studies provide significant insights into the three-dimensional structure of the dipeptide Ala-Tyr (L-alanyl-L-tyrosine) and the non-covalent intramolecular forces that stabilize its various conformations. These interactions, primarily hydrogen bonding and π-π stacking, are crucial in determining the peptide's shape, reactivity, and biological function.
Hydrogen Bonding:
Intramolecular hydrogen bonds are critical in defining the conformational landscape of Ala-Tyr. These bonds form between a hydrogen atom covalently bonded to an electronegative atom (donor) and another nearby electronegative atom (acceptor). In the Ala-Tyr dipeptide, several potential hydrogen bonds can be formed. Quantum chemical computations on tyrosine-containing dipeptides reveal that in a vacuum, the most thermodynamically stable conformations are often stabilized by hydrogen bonds involving the atoms of the peptide backbone. nih.gov
Specifically, the enol form of the peptide bond can be stabilized by two hydrogen bonds with the N-terminal amino group and the C-terminal carboxyl group. nih.gov For many dipeptides, this results in a compact, cyclic-like structure. nih.gov However, calculations have also shown that in some stable conformations of tyrosine dipeptides, the phenolic hydroxyl group of the tyrosine side chain is spatially distant and does not participate in these primary intramolecular hydrogen bonds. nih.gov The specific hydrogen bonds depend on the rotational angles (dihedrals) of the peptide backbone (φ, ψ) and the side chains (χ).
Potential Intramolecular Hydrogen Bonds in Ala-Tyr
| Donor Group | Acceptor Group | Interaction Type | Predicted Influence on Conformation |
|---|---|---|---|
| N-terminal amine (-NH3+) | Peptide carbonyl oxygen (-C=O) | Backbone Stabilization | Contributes to folded or turn-like structures. |
| Peptide amide (-NH-) | C-terminal carboxylate oxygen (-COO-) | Backbone Stabilization | Promotes compact conformations. |
| Tyrosine hydroxyl (-OH) | Peptide carbonyl oxygen (-C=O) | Side Chain-Backbone | Can influence the orientation of the tyrosine ring relative to the backbone. |
This table represents potential interactions. The actual occurrence and strength of these bonds are conformation-dependent and are determined through computational energy minimization studies.
π-π Stacking:
The aromatic side chain of the tyrosine residue introduces the possibility of π-π stacking interactions. This non-covalent interaction occurs between aromatic rings and is fundamental to various biological phenomena, including protein folding and molecular recognition. researchgate.netnih.gov Tyrosine is one of the primary amino acid residues involved in forming π-stacking interactions. researchgate.net
In the context of a single Ala-Tyr molecule, a true intramolecular π-π stack is geometrically constrained. However, the concept is relevant for understanding how Ala-Tyr might adopt specific conformations where the peptide backbone or the alanine side chain folds over the tyrosine ring. More commonly, the tyrosine ring of Ala-Tyr engages in intermolecular π-π stacking with other aromatic molecules or in the context of a larger peptide sequence. Computational studies on model complexes have investigated the stabilizing energy of interactions between tyrosine and other aromatic systems. nih.gov These studies often use density functional theory (DFT) to calculate binding energies and geometries, revealing that π-stacking can occur in different arrangements, such as parallel-displaced or T-shaped geometries. nih.gov The electronic properties of the tyrosine ring, influenced by its electron-donating hydroxyl group, affect the preferred mode of stacking compared to other aromatic residues like phenylalanine. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For peptides like Ala-Tyr, QSAR models are developed to predict their potential bioactivities (e.g., antioxidant, antihypertensive) based on descriptors derived from their molecular structure. acs.org
The process involves calculating a set of numerical parameters, known as molecular descriptors, for the Ala-Tyr molecule. These descriptors quantify various aspects of the peptide's physicochemical properties, such as its electronic structure, size, and hydrophobicity. A statistical model is then constructed to relate these descriptors to experimentally measured biological activity.
For tyrosine-containing dipeptides, QSAR studies have been particularly successful in predicting antioxidant capacity. nih.gov In these models, the bioactivity is often correlated with quantum chemical descriptors that reflect the ease with which the tyrosine side chain can donate a hydrogen atom or an electron to neutralize free radicals.
Structure-functional studies have identified several key descriptors for predicting the antioxidant properties of tyrosine dipeptides against different types of radicals. nih.gov For instance, the antioxidant activity against peroxyl radicals has been shown to correlate with the Highest Occupied Molecular Orbital (HOMO) energy, the rigidity of the molecule, and the Mulliken charge on a specific carbon atom in the phenolic ring. nih.gov For activity against the ABTS cation radical, the electron transfer enthalpy from the phenolate ion is a primary descriptor. nih.gov
Key Molecular Descriptors in QSAR Models for Tyr-Dipeptides
| Descriptor Category | Specific Descriptor | Relevance to Bioactivity Prediction |
|---|---|---|
| Electronic | HOMO Energy | Indicates the susceptibility of the molecule to electrophilic attack and its electron-donating ability. |
| Ionization Potential (IP) | Relates to the energy required to remove an electron; a lower IP suggests stronger antioxidant potential. nih.gov | |
| Mulliken Charges | Describes the electron distribution, identifying reactive sites within the molecule. nih.gov | |
| Electron Transfer Enthalpy | Quantifies the thermodynamics of electron donation, a key mechanism in antioxidant activity. nih.gov | |
| Topological | Molecular Rigidity | A measure of the molecule's flexibility, which can influence its interaction with biological targets. nih.gov |
| Thermodynamic | Enthalpy of Formation | Represents the stability of the molecule. |
The predictive power of a QSAR model is evaluated using statistical metrics such as the coefficient of determination (R²) for the training data and the cross-validated coefficient of determination (Q²) for its internal predictive ability. nih.govacs.org By developing robust QSAR models, researchers can screen virtual libraries of peptides and prioritize candidates like Ala-Tyr for specific biological applications without the need for exhaustive experimental synthesis and testing.
Biochemical and Biological Functions and Interactions of Ala Tyr
Enzymatic Substrate and Inhibitor Studies
Ala-Tyr's structure, comprising an N-terminal alanine (B10760859) and a C-terminal tyrosine, predisposes it to interactions with a range of peptidases and other enzymes. Its potential to act as both a substrate and an inhibitor has been investigated in several enzymatic contexts.
Interaction with Angiotensin-Converting Enzyme (ACE) and its Inhibition Mechanisms
The renin-angiotensin system is a critical regulator of blood pressure, with Angiotensin-Converting Enzyme (ACE) playing a key role in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The inhibition of ACE is a primary strategy for the management of hypertension. Certain peptides, particularly those containing tyrosine at the C-terminus, have been identified as effective ACE inhibitors.
Studies have shown that the dipeptide Ala-Tyr (AY) is a favorable structure for the selective inhibition of the C-domain of ACE. The inhibition pattern of Ala-Tyr has been characterized as a combination of competitive and mixed inhibition nih.gov. This dual mechanism suggests that Ala-Tyr can both directly compete with the natural substrate for binding to the active site of ACE and also bind to an allosteric site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. The presence of the tyrosine residue is considered crucial for this inhibitory activity.
ACE Inhibition by Ala-Tyr
| Compound | Enzyme Target | Inhibition Pattern |
|---|---|---|
| Ala-Tyr (AY) | Angiotensin-Converting Enzyme (C-domain) | Competitive and Mixed |
Tyrosinase Inhibitory Activity and Associated Mechanisms
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin and hair. The inhibition of tyrosinase is of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation disorders. Peptides containing hydrophobic and aromatic amino acids, such as alanine and tyrosine, have been investigated for their potential to inhibit tyrosinase.
The proposed mechanisms for tyrosinase inhibition by peptides include the chelation of copper ions within the enzyme's active site and competition with the natural substrate, L-tyrosine. The aromatic ring of the tyrosine residue in Ala-Tyr can play a role in binding to the active site of tyrosinase. While specific kinetic data for Ala-Tyr as a tyrosinase inhibitor is not extensively documented, the general characteristics of tyrosinase-inhibiting peptides suggest that Ala-Tyr may act as a competitive or mixed-type inhibitor.
Role as a Model Substrate in Peptidase Research
The peptide bond between alanine and tyrosine in Ala-Tyr can be cleaved by various peptidases, making it a useful model substrate for studying enzyme kinetics and specificity.
Carboxypeptidases: These enzymes cleave the peptide bond at the C-terminal end of a peptide chain. Carboxypeptidase A, for instance, shows a preference for substrates with a C-terminal aromatic or branched aliphatic amino acid. Given that Ala-Tyr possesses a C-terminal tyrosine, it is a suitable substrate for this enzyme. Kinetic studies on the hydrolysis of various peptides by carboxypeptidase A have been conducted, though specific kinetic parameters for Ala-Tyr are not always detailed in readily available literature.
Aminopeptidases: These enzymes hydrolyze the peptide bond at the N-terminal end of a peptide. The N-terminal alanine in Ala-Tyr makes it a potential substrate for aminopeptidases. Research on the substrate specificity of various aminopeptidases often includes peptides with different N-terminal residues to elucidate their catalytic mechanisms.
The hydrolysis of Ala-Tyr by these peptidases can be monitored to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), providing insights into the enzyme's efficiency and affinity for this dipeptide substrate.
Antioxidant and Oxidative Stress Mitigation Research
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Ala-Tyr has demonstrated notable antioxidant properties and the ability to protect cells from oxidative damage.
Mechanisms of Free Radical Scavenging and Redox Activity
The antioxidant activity of peptides is often attributed to the presence of specific amino acid residues that can donate electrons or hydrogen atoms to neutralize free radicals. The tyrosine residue in Ala-Tyr, with its phenolic hydroxyl group, is a key contributor to its free radical scavenging capabilities. This dipeptide can effectively scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The mechanism involves the transfer of a hydrogen atom from the hydroxyl group of the tyrosine side chain to the radical, thereby stabilizing it.
While a specific IC50 value for DPPH radical scavenging by Ala-Tyr is not consistently reported across the literature, studies on tyrosine-containing peptides consistently demonstrate their significant antioxidant potential.
Antioxidant Activity of Ala-Tyr
| Assay | Observed Activity | Key Residue |
|---|---|---|
| DPPH Radical Scavenging | Effective scavenging | Tyrosine |
Cellular Protection Against Reactive Oxygen Species (ROS)
Beyond its direct free radical scavenging activity, Ala-Tyr has been shown to exert protective effects on cells subjected to oxidative stress. In a study involving INS-1 cells, a pancreatic beta-cell line, the dipeptide Tyr-Ala (an isomer of Ala-Tyr) demonstrated excellent protection against cytotoxicity induced by hydrogen peroxide (H₂O₂), a common reactive oxygen species. This protective effect is crucial for maintaining cell viability and function in the face of oxidative insults.
The cytoprotective mechanism of Ala-Tyr likely involves both the direct scavenging of intracellular ROS and potentially the modulation of endogenous antioxidant defense systems. By reducing the levels of harmful ROS, Ala-Tyr helps to prevent damage to cellular components such as lipids, proteins, and DNA, thereby mitigating the detrimental effects of oxidative stress. While a precise IC50 value for the cytoprotective effect against H₂O₂ is not widely available, the qualitative evidence strongly supports its role in cellular protection.
Structure-Activity Relationships of Ala-Tyr in Antioxidant Capacity
The antioxidant capacity of the dipeptide Ala-Tyr is intrinsically linked to its chemical structure, with the tyrosine (Tyr) residue playing a dominant role. The phenolic hydroxyl group on the aromatic side chain of tyrosine is the primary site of antioxidant activity, enabling it to donate a hydrogen atom to neutralize free radicals. This process transforms the tyrosine residue into a relatively stable phenoxyl radical, thereby quenching the chain reactions characteristic of oxidative stress nih.govbachem.com.
Research into the structure-activity relationships of antioxidant dipeptides consistently highlights the significance of aromatic amino acids like tyrosine and tryptophan. Studies comparing the antioxidant activities of various synthetic dipeptides have shown that those containing Tyr or Trp exhibit the highest radical scavenging activities nih.govnih.gov. The position of the tyrosine residue within the dipeptide sequence is a critical determinant of its antioxidant efficacy. It has been observed that dipeptides with a Tyr residue at the N-terminus generally display stronger antioxidant activity compared to those where it is located at the C-terminus nih.govnih.gov. This suggests that the accessibility of the phenolic hydroxyl group for radical scavenging is influenced by its position in the peptide backbone.
The table below summarizes the key structural features of Ala-Tyr that contribute to its antioxidant capacity.
| Structural Feature | Role in Antioxidant Capacity |
| Tyrosine Residue | Primary site of activity due to its ability to donate a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals nih.govbachem.com. |
| N-Terminal Position of Alanine | The neighboring alanine residue can influence the steric and electronic environment of the tyrosine, potentially affecting its reactivity nih.gov. |
| C-Terminal Tyrosine | While still active, a C-terminal tyrosine may exhibit lower antioxidant capacity compared to an N-terminal one, suggesting positional effects on radical accessibility nih.govnih.gov. |
| Peptide Bond | The peptide backbone itself can influence the overall conformation and stability of the dipeptide, which in turn can affect the reactivity of the tyrosine side chain. |
Cellular and Molecular Interaction Studies
Interactions with Biological Membranes and Lipid Bilayers
The interaction of Ala-Tyr with biological membranes is influenced by the physicochemical properties of its constituent amino acids. Tyrosine, with its aromatic side chain, is generally classified as a hydrophobic amino acid, although it is more hydrophilic than phenylalanine due to its polar hydroxyl group. This amphipathic nature allows for potential interactions with the lipid bilayer of cell membranes.
Studies on the interaction of the related dipeptide, β-Ala-Tyr, with dipalmitoylphosphatidylcholine (DPPC) model membranes have provided insights into how such dipeptides situate themselves within a lipid environment. Using techniques such as differential scanning calorimetry (DSC), Raman spectroscopy, and solid-state NMR, it was determined that β-Ala-Tyr is located within the hydrophobic zone of the bilayer nih.gov. This suggests that the tyrosine residue, in particular, may penetrate the nonpolar acyl chain region of the phospholipids. The interaction of β-Ala-Tyr with the DPPC bilayer was found to decrease the order of the lipid acyl chains, contrasting with the ordering effect observed for glutamic acid nih.gov.
While direct studies on α-Ala-Tyr are less common, the behavior of β-Ala-Tyr and the general principles of amino acid interactions with membranes suggest that Ala-Tyr would also interact with the lipid bilayer. The alanine residue, being small and nonpolar, would likely reside within the hydrophobic core, while the more polar peptide backbone and the hydroxyl group of tyrosine might be oriented closer to the interfacial region of the membrane. The accumulation of tyrosine residues within the membrane can also lead to changes in membrane structure and properties, such as surface roughness and pore plugging, as observed in anion exchange membranes uwmedicine.org.
Investigation of Cellular Uptake Pathways
The cellular uptake of dipeptides like Ala-Tyr is generally mediated by specific transport systems rather than passive diffusion, due to their hydrophilic peptide backbone. The primary route for the absorption of di- and tripeptides in many tissues, including the intestine and kidneys, is through proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2 nih.gov. These transporters function by coupling the influx of peptides to a proton gradient.
While specific studies on the transport of Ala-Tyr are limited, the general mechanisms of dipeptide transport are well-established. These carrier-mediated processes are known to be saturable and can be competitively inhibited by other dipeptides and peptide-like drugs nih.gov. For instance, the transport of the model dipeptide glycylsarcosine across blood-ocular barriers has been shown to be a carrier-mediated process, inhibited by other dipeptides nih.gov.
It is also possible that Ala-Tyr could be hydrolyzed into its constituent amino acids, alanine and tyrosine, by peptidases at the cell surface or within the extracellular matrix, with subsequent uptake of the individual amino acids through their respective transporters. L-tyrosine is known to be transported across biological membranes by a family of large neutral amino acid (LNAA) carriers nih.gov.
The table below outlines the potential cellular uptake pathways for Ala-Tyr.
| Uptake Pathway | Description |
| Dipeptide Transporters (e.g., PepT1, PepT2) | Carrier-mediated transport of the intact dipeptide across the cell membrane, often coupled to a proton gradient. This is a primary mechanism for di- and tripeptide absorption nih.gov. |
| Extracellular Hydrolysis and Amino Acid Transport | Enzymatic cleavage of the peptide bond by extracellular peptidases, followed by the uptake of free L-alanine and L-tyrosine via their specific amino acid transporters (e.g., LNAA carriers for tyrosine) nih.gov. |
Modulation of Cellular Signaling and Metabolic Pathways (e.g., Blood Pressure Regulation, Immune Response)
Blood Pressure Regulation
The tyrosine component of Ala-Tyr is a key precursor for the synthesis of catecholamines, such as norepinephrine and epinephrine, which play a significant role in the regulation of blood pressure. Administration of L-tyrosine has been shown to reduce blood pressure in spontaneously hypertensive rats nih.govrochester.edu. This antihypertensive effect appears to be mediated through an action within the central nervous system, as it can be blocked by co-administration of other large neutral amino acids that compete for uptake into the brain nih.govrochester.edu. The mechanism is believed to involve an acceleration of norepinephrine or epinephrine synthesis and release within the brain, which in turn modulates cardiovascular control centers nih.govrochester.edu. While direct studies on Ala-Tyr are lacking, it is plausible that upon absorption and potential hydrolysis, the released tyrosine could contribute to this pathway. Additionally, other tyrosine-containing dipeptides, such as Ser-Tyr, have been found to exhibit vasorelaxing and anti-hypertensive effects, suggesting that the peptide structure itself may also confer activity wikipedia.orgcarnosyn.com.
Immune Response
Both alanine and tyrosine, the constituent amino acids of Ala-Tyr, play roles in the modulation of the immune response.
Alanine: This nonessential amino acid is crucial for T-cell function. Studies have shown that extracellular alanine is necessary for the initial activation of both naïve and memory T-cells nih.gov. A lack of alanine can impair T-cell growth, proliferation, and effector functions. The primary role of alanine in this context appears to be its incorporation into newly synthesized proteins required during the activation and expansion of T-cell populations nih.gov. Alanine is also considered to strengthen the immune system in a more general sense nih.govwikipedia.org.
Tyrosine: Tyrosine phosphorylation is a fundamental mechanism of signal transduction in the immune system nih.gov. It is a key step in the signaling cascades initiated by various immune receptors, including antigen receptors, cytokine receptors, and Toll-like receptors (TLRs) nih.gov. The balance between the activities of tyrosine kinases and tyrosine phosphatases regulates the phosphorylation state of numerous signaling proteins, thereby controlling cellular activation, differentiation, and the production of pro-inflammatory cytokines nih.govnih.gov. Immunoreceptor tyrosine-based inhibitory motifs (ITIMs), which contain a phosphorylatable tyrosine residue, are crucial for the negative regulation of immune responses carnosyn.com.
Given these roles, Ala-Tyr could potentially modulate immune function by providing its constituent amino acids for critical cellular processes.
Neurobiological and Endocrine System Research
Influence on Neurotransmitter Synthesis and Function
The most direct and well-documented neurobiological role of Ala-Tyr is through its tyrosine component, which serves as a direct precursor for the synthesis of catecholamine neurotransmitters: dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline) wikipedia.orgwikipedia.org. In catecholaminergic neurons, the enzyme tyrosine hydroxylase converts tyrosine to L-DOPA, which is the rate-limiting step in the synthesis of these neurotransmitters bachem.comwikipedia.org. L-DOPA is then converted to dopamine, which can be further converted to norepinephrine and epinephrine in specific neuronal populations healthline.com.
The rate of catecholamine synthesis in the brain is sensitive to the local concentration of tyrosine wikipedia.org. Consequently, increasing the availability of tyrosine can stimulate the production and release of these neurotransmitters, particularly in actively firing neurons wikipedia.org. This has functional implications, as elevated brain levels of dopamine and norepinephrine are associated with improved cognitive functions such as alertness, attention, and focus, especially under stressful conditions nih.govrupahealth.com. The antidepressant effect of L-tyrosine is also attributed to its role in boosting the synthesis of these mood-regulating neurotransmitters.
The endocrine system is also influenced by tyrosine availability. The catecholamines norepinephrine and epinephrine, synthesized from tyrosine, are not only neurotransmitters but also hormones produced by the adrenal medulla as part of the body's "fight-or-flight" response rupahealth.com. Furthermore, the thyroid gland utilizes tyrosine to produce the thyroid hormones thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism throughout the body wikipedia.orgrupahealth.com. L-tyrosine supplementation has been shown to increase the synthesis and release of thyroid hormones, an effect mediated through the hypothalamus-pituitary-thyroid axis nih.gov. Therefore, by supplying tyrosine, the dipeptide Ala-Tyr has the potential to influence both neurobiological and endocrine pathways that are dependent on this amino acid.
Involvement in Melanin Synthesis and Pigmentation Regulation
The dipeptide L-Alanyl-L-tyrosine (Ala-Tyr) plays a significant role in the biochemical pathways of melanin synthesis, primarily by serving as a bioavailable source of L-tyrosine, the principal substrate for melanogenesis. Melanin is the primary determinant of skin, hair, and eye color in humans and is produced in specialized cells called melanocytes. The synthesis of melanin is a complex process catalyzed by a series of enzymes, with tyrosinase being the rate-limiting enzyme.
Recent research has demonstrated that Ala-Tyr can promote the production of melanin. Upon administration, Ala-Tyr is rapidly hydrolyzed, releasing L-tyrosine. researchgate.netresearchgate.net This increase in the availability of L-tyrosine directly fuels the melanogenesis pathway. The synthesis of melanin begins with the oxidation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by tyrosinase. Subsequently, L-DOPA is further oxidized to dopaquinone, also by tyrosinase. From dopaquinone, a series of enzymatic and spontaneous reactions lead to the formation of two main types of melanin: the brown-black eumelanin (B1172464) and the reddish-yellow pheomelanin.
Studies utilizing B16-F10 mouse melanoma cells, a common model for studying melanogenesis, have shown that Ala-Tyr can effectively stimulate melanin production. researchgate.netresearchgate.net In these in vitro models, the introduction of Ala-Tyr to the cell culture leads to an observable increase in melanin content. This effect is attributed to the enhanced intracellular concentration of L-tyrosine following the breakdown of the dipeptide.
The regulatory role of Ala-Tyr in pigmentation is therefore directly linked to its ability to modulate the concentration of the essential precursor for melanin synthesis. By providing a readily available pool of L-tyrosine, Ala-Tyr can effectively upregulate the entire melanogenic cascade, leading to increased pigmentation.
Detailed Research Findings on Ala-Tyr and Melanin Synthesis
A key study investigating the bioactivity of L-Alanyl-L-tyrosine demonstrated its efficacy in promoting melanin synthesis in B16-F10 mouse melanoma cells. The research confirmed that Ala-Tyr is non-toxic to these cells within a concentration range of 100–800 μmol·L-1. At an optimal concentration, Ala-Tyr was shown to significantly promote the production of melanin when compared to a positive control, 8-methoxypsoralen. researchgate.netresearchgate.net
Research Findings on the Effect of Ala-Tyr on Melanin Synthesis
| Study Type | Model Organism/Cell Line | Ala-Tyr Concentration Range | Observed Effect on Melanin Synthesis | Key Findings |
|---|---|---|---|---|
| In vitro bioactivity assay | B16-F10 mouse melanoma cells | 100–800 μmol·L-1 | Promotes melanin production | Ala-Tyr serves as a source of L-tyrosine, the primary substrate for the rate-limiting enzyme tyrosinase in melanogenesis. An optimal concentration of Ala-Tyr was more effective at promoting melanin synthesis than the positive control. |
Applications of Ala Tyr in Advanced Biochemical and Biomaterials Research
Ala-Tyr as a Foundational Model Peptide for Protein Research
The simplicity of Ala-Tyr allows researchers to isolate and study specific molecular interactions that are fundamental to the structure and function of larger, more complex proteins.
Ala-Tyr and related short peptides are instrumental in elucidating the primary forces that govern protein folding and conformational stability. The distinct properties of its constituent amino acids, alanine (B10760859) and tyrosine, allow for the systematic study of key intermolecular interactions.
The alanine residue, with its small, hydrophobic methyl side chain, contributes to hydrophobic interactions. These interactions are a primary driving force in protein folding, where non-polar residues are often buried in the protein's core to minimize contact with the aqueous solvent nih.govnews-medical.netwikipedia.org. The tyrosine residue is particularly versatile; its phenol (B47542) side chain is amphiphilic, meaning it has both hydrophobic and hydrophilic characteristics rsc.org. The aromatic ring can participate in hydrophobic interactions and engage in π-π stacking with other aromatic residues, while the hydroxyl group can act as both a hydrogen bond donor and acceptor rsc.org. These hydrogen bonds are critical for stabilizing secondary structures like alpha-helices and beta-sheets youtube.comyoutube.com.
Research on peptides incorporating the Ala-Tyr sequence provides insight into the formation of local structures. For instance, studies on the Ala-cisPro-Tyr peptide have shown that it is folded approximately 90% of the time in solution, stabilized by interactions between the tyrosine ring and other residues nih.gov. Similarly, molecular dynamics simulations of peptides like NH3(+)-Ala-Tyr-cisPro-Tyr-Asp-NMA have demonstrated a high propensity to form and maintain stable, folded turn structures, highlighting the role of aromatic-proline interactions in stabilizing secondary structures nih.gov.
The table below summarizes the key intermolecular forces that can be studied using the Ala-Tyr model.
| Interaction Type | Contributing Residue | Description | Significance in Proteins |
| Hydrophobic Interactions | Alanine (primary), Tyrosine (aromatic ring) | The tendency of non-polar groups to aggregate in aqueous solution to exclude water molecules news-medical.netwikipedia.org. | A major driving force for protein folding, leading to the formation of the protein's core wikipedia.org. |
| Hydrogen Bonding | Tyrosine (hydroxyl group), Peptide Backbone | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen) and another nearby electronegative atom news-medical.net. | Crucial for the stabilization of secondary structures (α-helices, β-sheets) and protein-ligand interactions youtube.comyoutube.com. |
| π-π Stacking | Tyrosine (aromatic ring) | Non-covalent interaction between aromatic rings. | Contributes to the stability of folded protein structures. |
| Van der Waals Forces | Alanine, Tyrosine | Weak, short-range electrostatic attractive forces between uncharged molecules news-medical.net. | Important for the close packing of atoms within the protein interior. |
The interaction between a peptide and an enzyme is a highly specific process fundamental to nearly all biological functions. Ala-Tyr serves as a useful model for studying these interactions. The tyrosine residue, in particular, is frequently found in the active sites of enzymes and plays a significant role in protein-ligand binding rsc.org.
Enzymatic synthesis of the Ala-Tyr dipeptide itself provides a clear example of peptide-enzyme interaction. L-amino acid ligases, for instance, can be used to form the peptide bond between alanine and tyrosine. A 2023 study detailed an efficient enzymatic cascade for Ala-Tyr synthesis using an L-amino acid ligase from Bacillus subtilis coupled with an ATP regeneration system nih.gov. This system demonstrated high productivity, achieving a yield of 40.1 mM of Ala-Tyr within 3 hours, underscoring the specificity and efficiency of the enzyme in recognizing its amino acid substrates and catalyzing bond formation nih.gov.
Furthermore, the tyrosine side chain can be a target for enzymatic modification. Its phenol group is susceptible to post-translational modifications like phosphorylation, nitration, and oxidation, which are often catalyzed by specific enzymes and are critical in regulating cellular signaling pathways rsc.org. Studying how enzymes recognize and modify the tyrosine in a simple dipeptide can provide general principles applicable to complex protein regulation. The microenvironment of an enzyme's active site, including the presence of specific amino acid residues, dictates its interaction with a peptide substrate. For example, studies on enzyme inhibition have shown that interactions with Tyr and Trp residues in the active site can alter an enzyme's conformation and reduce its catalytic activity mdpi.com.
Design and Development of Peptidomimetics Incorporating Ala-Tyr Motifs
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioavailability. The Ala-Tyr motif can be incorporated into these designs to create novel therapeutic agents and research tools.
Rational drug design involves creating molecules that are predicted to bind to a specific biological target, such as a receptor or enzyme nih.gov. This process often involves modifying a known peptide sequence to improve its therapeutic properties. The Ala-Tyr structure can be systematically modified to create analogs with desired activities.
Design strategies for creating bioactive Ala-Tyr analogs include:
Side-Chain Modification : The functional groups on both alanine and tyrosine can be altered. For example, modifying the hydroxyl group of tyrosine could change its hydrogen-bonding capability and receptor affinity.
Backbone Modification : The peptide bond itself can be replaced with a more stable linkage to increase resistance to enzymatic degradation.
Incorporation of Unnatural Amino Acids : Replacing L-alanine or L-tyrosine with their D-isomers or other non-standard amino acids can enforce specific conformations rsc.org.
An example of this design approach can be seen in the development of opioid peptide analogs. In morphiceptin and endomorphin-2, which begin with the sequence Tyr-Pro, analogs were synthesized by replacing proline with pseudoproline derivatives. This modification was designed to stabilize a specific cis conformation of the Tyr-Pro amide bond, which was found to be crucial for high bioactivity researchgate.net. A similar strategy could be applied to Ala-Tyr containing peptides, where modifications are made to lock the peptide into a biologically active shape.
Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in the biological activity of peptides and peptidomimetics. The specific stereoisomers (e.g., L- or D-amino acids) used in a sequence dictate its secondary structure and how it interacts with chiral biological targets like receptors and enzymes.
The influence of alanine's stereochemistry has been demonstrated in studies of opioid tetrapeptides. A comparative study of Tyr-(D-Ala)-Phe-Gly and its biologically inactive analog Tyr-(L-Ala)-Phe-Gly revealed significant differences in their solid-state conformations and crystal packing nih.gov. The peptide containing D-Ala consistently formed a single crystal structure, which was attributed to a stabilizing intramolecular CH-π interaction. In contrast, the L-Ala version formed at least three different crystal structures nih.gov. This highlights how a single stereochemical change can profoundly impact the peptide's conformational preferences and intermolecular interactions, which in turn determines its biological function.
The rational design of peptidic structures often involves using specific stereochemical patterns of building blocks to create novel biomimetic helices and other secondary structures nih.gov. Controlling the torsional angles of amino acid side chains, known as the chi (χ) space, is a key strategy in designing peptidomimetics with specific conformations required for receptor recognition mdpi.com.
The principles learned from studying Ala-Tyr and its analogs have direct applications in drug discovery. Understanding the interactions mediated by alanine and tyrosine is crucial for designing molecules that can bind effectively and selectively to protein targets.
One powerful technique in this area is alanine scanning , where key residues at a protein-protein interface are systematically replaced with alanine to determine their contribution to the binding affinity. This method was used to study the interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR). The study identified several critical residues, including Tyr-57 on uPAR, that significantly impact binding nih.gov. This information is invaluable for designing small-molecule drugs that can block this interaction.
Furthermore, peptides containing Ala and Tyr have been designed as probes for specific biological targets. For example, peptide probes containing Tyr and Ala substitutions have been developed to target denatured collagen acs.org. Research found that probes with tyrosine were more effective binders than those with alanine, suggesting that aromatic interactions from the tyrosine residue facilitate binding to the target acs.org. This demonstrates the application of Ala-Tyr motifs in developing diagnostic and therapeutic agents that target specific tissues or disease states. The design of such ligands relies on optimizing various chemical interactions, including hydrophobic, hydrogen, and ionic bonds, to ensure effective binding to the receptor protein mdpi.com.
Self-Assembly and Nanostructure Formation of Ala-Tyr and Derivatives
The self-assembly of peptides into well-defined nanostructures is a cornerstone of bottom-up nanotechnology, offering a versatile platform for the creation of advanced biomaterials. The dipeptide L-Alanyl-L-Tyrosine (Ala-Tyr), composed of a small, hydrophobic alanine residue and an aromatic tyrosine residue, possesses the fundamental molecular features that can drive self-organization. The process of self-assembly is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
The aromatic side chain of the tyrosine residue in Ala-Tyr is a key contributor to its self-assembly properties. The potential for π-π stacking interactions between the phenolic rings of adjacent tyrosine residues can provide the directional forces necessary for the formation of ordered aggregates. These aromatic interactions, in conjunction with hydrogen bonds formed between the peptide backbones, can lead to the formation of various nanostructures such as nanofibers, nanotubes, and hydrogels.
While research specifically detailing the self-assembly of the simple Ala-Tyr dipeptide is an emerging area, studies on derivatives and analogous peptide structures provide significant insights into its potential. For instance, dendritic dipeptides incorporating a Tyr-Ala core have been shown to self-assemble into helical porous columns. In these systems, the substituent of the alanine residue helps to program the structure of the resulting helical pore. This demonstrates that even subtle chemical modifications to the Ala-Tyr backbone can be used to control the morphology of the resulting nanostructures.
Furthermore, the introduction of functional moieties to Ala-Tyr can significantly influence its self-assembly behavior and the properties of the resulting nanomaterials. For example, the attachment of larger aromatic groups, such as fluorenylmethyloxycarbonyl (Fmoc), to similar dipeptides is a well-established strategy to induce hydrogelation. This suggests that Fmoc-Ala-Tyr would be a promising candidate for the formation of self-supporting hydrogels with potential applications in tissue engineering and drug delivery.
The table below summarizes the key interactions and potential nanostructures that can be formed from Ala-Tyr and its derivatives, based on research on similar peptide systems.
| Driving Force | Interacting Groups | Potential Nanostructures | Controlling Factors |
| π-π Stacking | Tyrosine aromatic rings | Nanofibers, Nanoribbons | Concentration, Solvent, pH |
| Hydrogen Bonding | Peptide backbones (amide and carboxyl groups) | β-sheet formation, Nanotubes | pH, Temperature |
| Hydrophobic Interactions | Alanine methyl group, Tyrosine aromatic ring | Micelles, Vesicles | Solvent polarity |
| Electrostatic Interactions | N-terminus and C-terminus (at specific pH) | Ordered aggregates | pH, Ionic strength |
These self-assembled nanostructures from Ala-Tyr and its derivatives offer a tunable platform for various biochemical and biomaterial applications. The ability to control the morphology and properties of these materials through simple chemical modifications opens up possibilities for designing sophisticated and functional biomimetic systems.
Role in Bioelectronics and Biosensor Development
The unique electrochemical properties of the tyrosine residue make Ala-Tyr a dipeptide of significant interest in the fields of bioelectronics and biosensor development. The phenolic hydroxyl group of tyrosine is electrochemically active and can be oxidized at a specific potential. This inherent redox activity allows Ala-Tyr to be used as a recognition element in electrochemical biosensors.
The principle behind the use of Ala-Tyr in biosensors often involves monitoring the changes in the electrochemical signal of the tyrosine residue upon interaction with a target analyte. For example, the oxidation potential or current of tyrosine can be altered by enzymatic reactions, binding events, or changes in the local microenvironment.
Enzymatic Biosensors:
A common approach involves the use of enzymes that act on tyrosine. For instance, tyrosinase catalyzes the oxidation of tyrosine to L-DOPA and subsequently to dopaquinone. This enzymatic reaction can be monitored electrochemically by detecting the reduction of dopaquinone. A biosensor for a specific analyte could be designed where the analyte inhibits or activates the tyrosinase enzyme, leading to a measurable change in the electrochemical signal.
The table below outlines a typical enzymatic biosensor setup utilizing a tyrosine-containing peptide like Ala-Tyr.
| Component | Material/Molecule | Function |
| Electrode | Glassy Carbon, Gold, Screen-Printed Carbon | Transducer: Converts the biochemical reaction into a measurable electrical signal. |
| Immobilized Enzyme | Tyrosinase | Biorecognition element: Catalyzes the oxidation of the tyrosine residue in Ala-Tyr. |
| Substrate | Ala-Tyr | The molecule undergoing enzymatic reaction. |
| Analyte | Target molecule (e.g., inhibitor or activator) | Modulates the enzymatic reaction, leading to a change in the signal. |
Label-Free Biosensors:
Ala-Tyr can also be employed in label-free electrochemical biosensors. In such systems, the dipeptide can be immobilized on an electrode surface. The binding of a target molecule to the Ala-Tyr can cause a change in the local environment of the tyrosine residue, leading to a shift in its oxidation potential or a change in the electron transfer kinetics. This change can be detected directly without the need for additional labels or enzymes. For example, the phosphorylation of the tyrosine residue by a specific kinase would block its electrochemical oxidation, providing a direct measure of kinase activity. mdpi.com
The development of biosensors based on Ala-Tyr and its derivatives offers several advantages, including the potential for high sensitivity and selectivity. The small size of the dipeptide allows for high-density immobilization on electrode surfaces, enhancing the signal-to-noise ratio. Furthermore, the biocompatibility of peptides makes them suitable for applications in biological fluids.
Research in this area is focused on developing novel immobilization strategies to enhance the stability and performance of Ala-Tyr-based biosensors. The integration of these biosensors with nanomaterials, such as graphene and gold nanoparticles, is also being explored to further amplify the electrochemical signal and lower the detection limits for various analytes. nih.gov
Future Perspectives and Emerging Research Frontiers for Ala Tyr
Exploration of Undiscovered Bioactivities and Therapeutic Potential
While Ala-Tyr is well-established as a metabolite and a source of its constituent amino acids, L-alanine and L-tyrosine, current research is beginning to uncover intrinsic biological activities and therapeutic possibilities. nih.gov The exploration of these undiscovered functions could lead to novel applications in pharmacology and medicine.
One promising area is in the management of cardiovascular health. Research into synthetic derivatives of Ala-Tyr has identified potent angiotensin-converting enzyme (ACE) inhibitors. nih.gov For instance, N-(1-benzoyl-1-carboxymethyl)-L-Alanyl-L-Tyrosine, a compound synthesized using Ala-Tyr as a starting material, has demonstrated significant ACE inhibitory activity, suggesting a potential role for Ala-Tyr-based structures in developing new antihypertensive agents. nih.gov
Furthermore, the antioxidant properties of related dipeptides are under investigation. A study on the dipeptide Tyr-Ala, an isomer of Ala-Tyr, demonstrated its capacity to alleviate oxidative stress in a model of type 2 diabetes. nih.gov The Tyr-Ala peptide was shown to protect pancreatic islet cells from oxidative damage, reduce reactive oxygen species (ROS), and improve glucose metabolism by modulating the PI3K/Akt signaling pathway. nih.gov These findings suggest that Ala-Tyr itself may possess similar antioxidant capabilities, warranting further investigation into its potential to combat oxidative stress-related pathologies.
Table 1: Investigated Bioactivities of Ala-Tyr and Related Peptides
| Bioactivity Investigated | Peptide/Derivative | Finding | Potential Therapeutic Application |
|---|---|---|---|
| ACE Inhibition | N-(1-benzoyl-1-carboxymethyl)-L-Alanyl-L-Tyrosine | Potent inhibition of angiotensin-converting enzyme (ACE) in vitro. nih.gov | Hypertension |
| Antioxidant Effect | Tyr-Ala | Protected pancreatic cells from oxidative stress, reduced ROS, and promoted insulin (B600854) secretion in a T2DM model. nih.gov | Type 2 Diabetes, Oxidative Stress |
Integration of Advanced Omics Technologies in Ala-Tyr Research
The advent of advanced "omics" technologies, such as metabolomics, proteomics, and genomics, offers a powerful lens through which to examine the intricate roles of Ala-Tyr within biological systems. nih.govazti.es These high-throughput approaches allow for a comprehensive analysis of the molecular landscape, providing unprecedented insights into how Ala-Tyr influences metabolic pathways, protein expression, and gene regulation.
Metabolomics, the large-scale study of small molecules or metabolites, is particularly well-suited for tracking the fate of Ala-Tyr in the body. nih.govmdpi.com By employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can quantify Ala-Tyr and its downstream products, mapping its absorption, distribution, and metabolism with high precision. mdpi.comaacrjournals.org This can elucidate how factors like disease states (e.g., renal failure) affect its utilization and reveal its impact on broader metabolic networks, such as the tricarboxylic acid (TCA) cycle or tryptophan metabolism. mdpi.comnih.gov
Proteomics can identify changes in protein expression in response to Ala-Tyr administration. This could reveal, for example, if Ala-Tyr upregulates specific enzymes involved in neurotransmitter synthesis, for which tyrosine is a key precursor. nih.govcreative-proteomics.com Such information is crucial for understanding the mechanisms behind its potential cognitive-enhancing or mood-regulating effects. nih.govyoutube.com By integrating these omics datasets, a holistic picture of Ala-Tyr's biological influence can be constructed, paving the way for personalized medicine applications where its supplementation could be tailored to an individual's specific metabolic or genetic profile. nih.gov
Table 2: Application of Omics Technologies in Ala-Tyr Research
| Omics Technology | Potential Application for Ala-Tyr Research | Key Insights Gained |
|---|---|---|
| Metabolomics | Tracing the metabolic fate of Ala-Tyr and its impact on endogenous metabolite profiles. nih.govnih.gov | Understanding of absorption, hydrolysis rates, and influence on pathways like neurotransmitter synthesis and energy metabolism. mdpi.comnih.gov |
| Proteomics | Identifying changes in protein expression in cells or tissues following Ala-Tyr exposure. nih.gov | Elucidation of molecular mechanisms, such as the upregulation of enzymes or signaling proteins. nih.gov |
| Transcriptomics | Analyzing gene expression changes to understand the regulatory effects of Ala-Tyr. azti.es | Identification of genes and genetic pathways modulated by Ala-Tyr. |
| Genomics | Investigating how genetic variations influence individual responses to Ala-Tyr. nih.gov | Basis for personalized nutrition and therapeutic strategies. |
Development of Novel High-Throughput Screening and Characterization Platforms
The vast chemical space of peptides presents both an opportunity and a challenge for discovering new functionalities. arxiv.org To efficiently explore the potential of Ala-Tyr and its derivatives, the development of novel high-throughput screening (HTS) and characterization platforms is essential. These platforms enable the rapid testing of large libraries of compounds for specific biological activities. nih.gov
Modern HTS methodologies can be adapted to screen for novel bioactivities of Ala-Tyr-containing peptides. For example, ELISA-based HTS assays can be used to identify peptides that act as substrates or inhibitors for specific enzymes, such as protein tyrosine kinases, which are crucial in cell signaling. sigmaaldrich.com Another approach involves combining combinatorial synthesis with advanced screening techniques. Libraries of peptides, including variations of the Ala-Tyr sequence, can be synthesized and rapidly screened for activities like antibacterial effects or binding affinity to therapeutic targets. nih.gov
Characterization of these "hits" can be accelerated by integrating HTS with mass spectrometry, allowing for rapid identification of the active peptide sequences. nih.govnih.gov Furthermore, computational methods and machine learning models are being developed to predict the material and biological properties of peptides based on their sequence, which can guide the design of new Ala-Tyr derivatives with desired functions, such as enhanced mechanical properties for biomaterials. arxiv.org
Harnessing Ala-Tyr in Synthetic Biology and Biotechnology
Synthetic biology and biotechnology are poised to leverage Ala-Tyr in innovative ways, from creating efficient biocatalytic production methods to using it as a building block for high-value compounds. researchgate.netfrontiersin.org The inherent properties of Ala-Tyr, such as its improved solubility over free tyrosine, make it an attractive molecule for various biotechnological applications. nih.govresearchgate.net
In the realm of biomanufacturing, enzymatic synthesis of Ala-Tyr is being optimized. Researchers are developing efficient enzymatic cascades using biocatalysts like α-ester acyltransferase to produce Ala-Tyr from precursors such as alanine (B10760859) methyl ester and tyrosine. researchgate.net This bio-based route offers a sustainable alternative to traditional chemical synthesis.
Moreover, Ala-Tyr serves as a valuable precursor in synthetic biology pathways designed to produce a wide array of aromatic compounds. frontiersin.org By engineering microbes with specific metabolic pathways, tyrosine (readily supplied by Ala-Tyr) can be converted into valuable chemicals and pharmaceuticals, including L-DOPA (for Parkinson's disease), p-coumaric acid (a precursor for flavonoids and resveratrol), and melanin (B1238610). researchgate.netfrontiersin.org This approach aligns with the principles of green chemistry, using cellular factories to create complex molecules from a simple dipeptide starting material. The application of Ala-Tyr in parenteral nutrition formulations remains a key biotechnological use, ensuring the delivery of essential amino acids to patients who cannot consume food orally. nih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
